

Application Notes and Protocols: Co-Immunoprecipitation of BIC1 with CRY2

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For Researchers, Scientists, and Drug Development Professionals

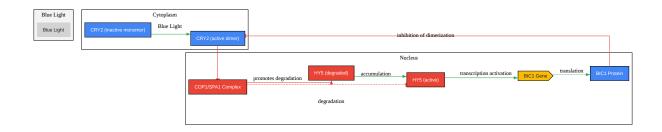
Introduction

Cryptochrome 2 (CRY2) is a key blue light photoreceptor in plants, playing a crucial role in various developmental processes, including flowering time and hypocotyl elongation. Its activity is modulated through interactions with other proteins. One such interacting partner is the Bluelight Inhibitor of Cryptochromes 1 (BIC1), which acts as a negative regulator. The interaction between BIC1 and CRY2 is a critical control point in the blue light signaling pathway, forming a negative feedback loop that ensures proper light responsiveness. Co-immunoprecipitation (Co-IP) is a powerful technique to study this in vivo protein-protein interaction. This document provides a detailed protocol for the Co-IP of BIC1 and CRY2 from Arabidopsis thaliana and outlines the signaling pathway involved.

Signaling Pathway

The interaction between **BIC1** and CRY2 is a central part of a negative feedback loop in the plant blue light signaling pathway. Upon activation by blue light, CRY2 undergoes a conformational change and forms homodimers, which then interact with downstream signaling partners to elicit various light responses. Activated CRY2 also inhibits the COP1/SPA1 E3 ubiquitin ligase complex, leading to the accumulation of transcription factors like HY5. HY5, in turn, promotes the transcription of **BIC1**. The resulting **BIC1** protein then binds to the photoactivated CRY2, preventing its dimerization and thus inhibiting its activity. This feedback mechanism allows the plant to fine-tune its sensitivity to blue light.[1][2][3][4]





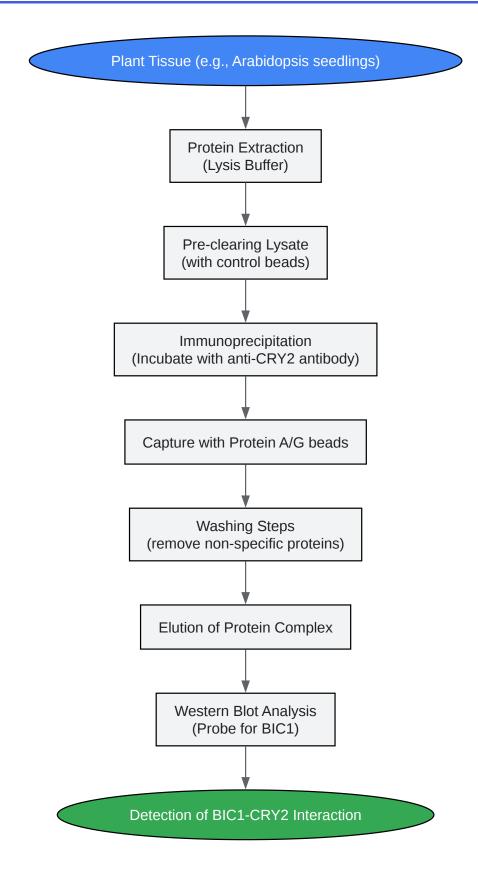
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Caption: The CRY2-BIC1 negative feedback loop in blue light signaling.

Experimental Workflow

The co-immunoprecipitation workflow involves several key steps: protein extraction from plant tissue, immunoprecipitation of the target protein (e.g., CRY2) using a specific antibody, washing to remove non-specific binders, and finally, elution and detection of the co-immunoprecipitated protein (**BIC1**) by western blotting.





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Caption: General workflow for the co-immunoprecipitation of **BIC1** and CRY2.



Quantitative Data Summary

The interaction between **BIC1** and CRY2 is dependent on the presence and intensity of blue light. The following table summarizes representative quantitative data from Co-IP experiments, showing the relative amount of **BIC1** co-immunoprecipitated with CRY2 under different light conditions.

Light Condition	Blue Light Fluence Rate (μmol m ⁻² s ⁻¹)	Relative Amount of Co-IPed BIC1 (Normalized to CRY2)	Reference
Dark	0	Baseline	[5]
Blue Light	10	+++	[5]
Blue Light	30	++++	[5]
Red Light	30	-	[6]

Note: The '+' symbols represent a qualitative increase in the amount of co-immunoprecipitated protein as determined by western blot band intensity.

Experimental Protocol: Co-Immunoprecipitation of BIC1 and CRY2 from Arabidopsis thaliana

This protocol is adapted from general procedures for Co-IP in plants and specific details for blue light-dependent interactions.[7][8][9]

Materials:

- Arabidopsis thaliana seedlings (e.g., 10-day-old, grown under appropriate light conditions)
- Liquid nitrogen
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (v/v) Triton X-100,
 1 mM PMSF, 1x protease inhibitor cocktail (e.g., Sigma-Aldrich P9599)



- Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (v/v) Triton X-100
- Elution Buffer: 1x Laemmli sample buffer
- Anti-CRY2 antibody (for immunoprecipitation, e.g., from Agrisera AS07 224, PhytoAB PHY0332A)[10][11]
- Anti-BIC1 antibody (for western blot detection)
- Protein A/G magnetic beads or agarose beads
- Microcentrifuge tubes
- Rotating wheel or shaker
- Magnetic rack (if using magnetic beads)

Procedure:

- Plant Material and Light Treatment:
 - Grow Arabidopsis thaliana seedlings under desired light conditions. For studying the blue light-dependent interaction, seedlings can be grown in the dark or under red light and then exposed to blue light (e.g., 30 μmol m⁻² s⁻¹) for a specific duration (e.g., 1 hour) before harvesting. A dark control should always be included.
 - Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.
- Protein Extraction:
 - Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
 - Transfer the powder to a pre-chilled tube and add 2-3 mL of ice-cold Lysis Buffer per gram of tissue.
 - Resuspend the powder by vortexing and incubate on ice for 30 minutes with occasional mixing.



- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
- Pre-clearing the Lysate:
 - \circ To reduce non-specific binding, add 20-30 μL of equilibrated Protein A/G beads to the protein extract.
 - Incubate on a rotator at 4°C for 1 hour.
 - Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Determine the protein concentration of the pre-cleared lysate (e.g., using a Bradford assay).
 - Take a small aliquot of the lysate (e.g., 50 μL) to serve as the "input" control.
 - To the remaining lysate, add the anti-CRY2 antibody (the amount should be optimized, but a starting point is 2-5 μg). As a negative control, use a corresponding amount of normal rabbit/mouse IgG.
 - Incubate on a rotator at 4°C for 2-4 hours or overnight.
- Capture of Immune Complexes:
 - Add 30-50 μL of equilibrated Protein A/G beads to the lysate-antibody mixture.
 - Incubate on a rotator at 4°C for 1-2 hours.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold Wash Buffer.



- Repeat the wash step 3-4 times to remove non-specifically bound proteins.
- Elution:
 - After the final wash, remove all of the supernatant.
 - \circ Add 30-50 μ L of 1x Laemmli sample buffer directly to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Pellet the beads and transfer the supernatant (the eluate) to a new tube.
- Western Blot Analysis:
 - Load the input and eluate samples on an SDS-PAGE gel.
 - After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with the anti-BIC1 antibody to detect the co-immunoprecipitated protein.
 - It is also recommended to probe a separate blot with the anti-CRY2 antibody to confirm the successful immunoprecipitation of the bait protein.

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